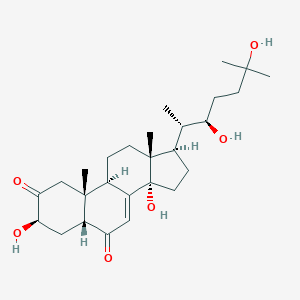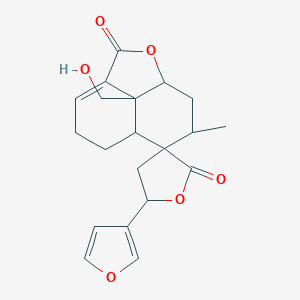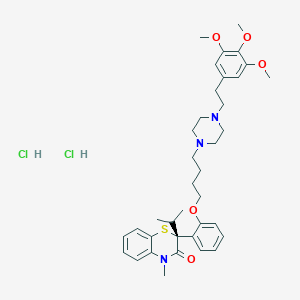
2-(4-Trifluoromethylbenzoyl)pyridine
Descripción general
Descripción
2-(4-Trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2-(4-Trifluoromethylbenzoyl)pyridine, is an important research field due to their extensive applications in various areas . The synthesis methods generally involve reactions based on pyridine rings, cyclization, and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of 2-(4-Trifluoromethylbenzoyl)pyridine includes a pyridine ring and a trifluoromethyl group. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Aplicaciones Científicas De Investigación
Fluorescent Probes for Mercury Ion : A study demonstrated the use of 2-(4-Trifluoromethylbenzoyl)pyridine in the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which are efficient fluorescent probes for detecting mercury ion in acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Copper(I) Imidazol-2-ylidene Complexes : Research has shown that pyridine-N-functionalized carbene ligands, including derivatives of 2-(4-Trifluoromethylbenzoyl)pyridine, enable the isolation and structural characterization of copper(I) imidazol-2-ylidene complexes (Tulloch et al., 2001).
Versatile Terpyridine Analogues : A study focused on 2,6-bis(pyrazolyl)pyridines and related ligands, which offer potential applications in biological sensing. These compounds, including variants of 2-(4-Trifluoromethylbenzoyl)pyridine, exhibit unusual spin-state transitions in iron complexes (Halcrow, 2005).
N-heterocyclic Carbene Ligands : Another study reports the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides from 2-(4-Trifluoromethylbenzoyl)pyridine. These serve as precursors for a new class of N-heterocyclic carbene ligands, influencing the coordination sphere of carbene-bound metals (Burstein et al., 2005).
Synthesis of Novel Polyimides : Novel polyimides derived from derivatives of 2-(4-Trifluoromethylbenzoyl)pyridine exhibit good thermal stability, mechanical properties, and low dielectric constants, suggesting their use in advanced material applications (Wang et al., 2006).
DNA Binding Agents : Bis-2-(pyridyl)-1H-benzimidazoles, related to 2-(4-Trifluoromethylbenzoyl)pyridine, show AT-specific DNA binding, important for understanding DNA interactions and potential therapeutic applications (Chaudhuri et al., 2007).
Trifluoroacetylation of Arenes : The compound has been used in the trifluoroacetylation of arenes under Friedel-Crafts conditions, leading to the formation of trifluoromethyl aryl ketones (Keumi et al., 1990).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQHGJNKQUFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559068 | |
| Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylbenzoyl)pyridine | |
CAS RN |
122377-19-9 | |
| Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)



![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)






